2-Deoxy-scyllo-inosose
Overview
Description
2-Deoxy-scyllo-inosose (DOI) is a six-membered carbocycle . It is the first intermediate in the 2-deoxystreptamine-containing aminoglycoside antibiotic biosynthesis pathway . DOI is a valuable material because it is easily converted to aromatic compounds and carbasugar derivatives .
Synthesis Analysis
DOI is constructed from d-glucose 6-phosphate (G6P) by 2-deoxy-scyllo-inosose synthase (DOIS) with the oxidized form of nicotinamide adenine dinucleotide (NAD+) . A one-pot enzymatic synthesis of 2DOI from d-glucose and polyphosphate was investigated . In this process, 3 polyphosphate glucokinases (PPGKs) were examined to produce G6P from d-glucose and polyphosphate .
Molecular Structure Analysis
The molecular structure of 2-Deoxy-scyllo-inosose is C6H10O5 . It is a biosynthetic intermediate of 2-deoxystreptamine-containing aminoglycoside antibiotics, including butirosin, kanamycin, and neomycin .
Chemical Reactions Analysis
In producer microorganisms, 2DOI is constructed from d-glucose 6-phosphate (G6P) by 2-deoxy-scyllo-inosose synthase (DOIS) with the oxidized form of nicotinamide adenine dinucleotide (NAD+) . DOI is also known as a sustainable biomaterial for the production of aromatic compounds and a chiral cyclohexane synthon .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Deoxy-scyllo-inosose can be found in the PubChem database .
Scientific Research Applications
Angiogenesis and Wound Healing
2-Deoxy-D-Ribose (2dDR), a sugar structurally related to 2-Deoxy-scyllo-inosose, has been identified for its role in inducing angiogenesis, a critical process in wound healing. Research led by Dikici et al. (2021) explored the development of wound dressings that deliver 2dDR to stimulate new blood vessel formation in chronic wounds. This study found that 2dDR could stimulate pro-angiogenic activities comparably to vascular endothelial growth factor (VEGF), making it an attractive alternative for wound dressing development due to its stability, low cost, and ease of incorporation into dressings. The pro-angiogenic properties of 2dDR, combined with its improved stability compared to VEGF, position it as a promising candidate for enhancing wound healing processes (Dikici et al., 2021).
Antioxidant Activity Analysis
The evaluation of antioxidant activity is pivotal in scientific research, particularly in understanding the molecular mechanisms underlying oxidative stress and its implications in various diseases. Munteanu and Apetrei (2021) provided a comprehensive review of the analytical methods used to determine antioxidant activity, including tests based on hydrogen atom transfer and electron transfer. These methodologies are critical for assessing the antioxidant potential of compounds like 2-Deoxy-scyllo-inosose, contributing to research in food engineering, medicine, and pharmacy. The review highlights the importance of such assays in antioxidant analysis and the determination of antioxidant capacity in complex samples, thereby supporting the development of therapeutic and preventive strategies against oxidative stress-related conditions (Munteanu & Apetrei, 2021).
Biochemical and Biomedical Implications
Research on DNA bases, graphene, and their applications in biosensors has revealed the potential interactions between 2-D nanomaterials and DNA bases, encompassing properties akin to those of 2-Deoxy-scyllo-inosose. Ali and Lone (2022) discussed the theoretical exploration of these interactions, emphasizing DNA's role in constructing various components and structural collations with nanoparticle advantages. This exploration into the immobilization of DNA on graphene and the potential for designing DNA nanodevices exhibits the significance of understanding the biochemical and biomedical implications of substances like 2-Deoxy-scyllo-inosose. Such research contributes to advances in biological analysis, clinical diagnosis, and biomedicine, showcasing the versatility and applicability of these compounds in scientific research (Ali & Lone, 2022).
Safety And Hazards
Future Directions
There is increasing interest in utilizing cyanobacteria to convert solar energy into biomass . DOI has been a valuable starting natural product for the manufacture of pharmaceuticals or chemical engineering resources such as pyranose catechol . The development of engineered microbial cell factories empowered through convergence of metabolic engineering and synthetic biology should enable mass production of DOI .
properties
IUPAC Name |
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2/t2-,4+,5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYCZKBRQBKGJW-FSZQNWAESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](C1=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243676 | |
Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxy-scyllo-inosose | |
CAS RN |
78963-40-3 | |
Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78963-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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